trans,trans-1,4-Diphenyl-1,3-butadiene
Overview
Description
1,4-Diphenyl-(1E,3E)-1,3-butadiene is an organic compound with the molecular formula C16H14. It is also known as trans,trans-1,4-diphenyl-1,3-butadiene. This compound is characterized by its conjugated diene system, which consists of alternating double bonds between carbon atoms, and phenyl groups attached to the terminal carbon atoms. The presence of these conjugated double bonds imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Biochemical Analysis
Biochemical Properties
trans,trans-1,4-Diphenyl-1,3-butadiene interacts with Rieke metal complexes of barium and strontium to prepare metal-diene reagents . These reagents are used for carbocyclization with dichloroalkanes .
Cellular Effects
Given its interactions with metal-diene reagents, it may influence cellular processes related to these compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with Rieke metal complexes to form metal-diene reagents . These reagents can then interact with dichloroalkanes to undergo carbocyclization .
Metabolic Pathways
Given its known interactions with metal-diene reagents, it may be involved in pathways related to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-(1E,3E)-1,3-butadiene can be synthesized through several methods, including the Wittig reaction and the Heck reaction.
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Wittig Reaction: : This method involves the reaction of benzyltriphenylphosphonium chloride with benzaldehyde in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a ylide intermediate, which then reacts with the aldehyde to form the desired diene product .
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Heck Reaction: : This method involves the palladium-catalyzed coupling of styrene with a suitable halide, such as 1,4-dibromobenzene. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide .
Industrial Production Methods
While the above methods are suitable for laboratory-scale synthesis, industrial production of 1,4-diphenyl-(1E,3E)-1,3-butadiene may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-(1E,3E)-1,3-butadiene undergoes various types of chemical reactions, including:
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Diels-Alder Reaction: : This compound can act as a diene in Diels-Alder reactions with dienophiles such as maleic anhydride. The reaction typically proceeds under mild conditions to form cyclohexene derivatives .
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Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or ozone to form diketones or carboxylic acids .
Common Reagents and Conditions
Diels-Alder Reaction: Maleic anhydride, toluene as a solvent, and mild heating conditions.
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Diels-Alder Reaction: Cyclohexene derivatives.
Oxidation: Diketones or carboxylic acids.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1,4-Diphenyl-(1E,3E)-1,3-butadiene has a wide range of applications in scientific research, including:
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Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its conjugated diene system makes it a valuable intermediate in various organic reactions .
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Biology: : Studied for its potential biological activities, including its interactions with biological macromolecules .
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Medicine: : Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds .
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Industry: : Utilized in the production of polymers and other materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 1,4-diphenyl-(1E,3E)-1,3-butadiene in chemical reactions involves its conjugated diene system, which can participate in various types of reactions, including cycloaddition and electrophilic substitution. The compound’s ability to undergo these reactions is due to the delocalization of electrons within the conjugated system, which stabilizes reaction intermediates and facilitates the formation of new chemical bonds .
Comparison with Similar Compounds
1,4-Diphenyl-(1E,3E)-1,3-butadiene can be compared with other similar compounds, such as:
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1,3-Butadiene: : A simpler diene with no phenyl groups. It is more reactive but less stable than 1,4-diphenyl-(1E,3E)-1,3-butadiene .
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1,4-Diphenyl-1,3-butadiene: : A similar compound with different stereochemistry. It may exhibit different reactivity and physical properties .
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1,4-Diphenyl-2-butene: : A related compound with a different arrangement of double bonds. It has different chemical properties and reactivity compared to 1,4-diphenyl-(1E,3E)-1,3-butadiene .
The uniqueness of 1,4-diphenyl-(1E,3E)-1,3-butadiene lies in its specific conjugated diene system and the presence of phenyl groups, which impart distinct chemical and physical properties to the compound .
Properties
IUPAC Name |
[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLKFZNIIQFQBS-FNCQTZNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022459 | |
Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022459 | |
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Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1,4-Diphenyl-1,3-butadiene | |
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Vapor Pressure |
0.000354 [mmHg] | |
Record name | 1,4-Diphenyl-1,3-butadiene | |
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CAS No. |
538-81-8, 886-65-7 | |
Record name | 1,4-Diphenyl-1,3-butadiene, (1E,3E)- | |
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Record name | 1,4-Diphenyl-1,3-butadiene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886657 | |
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Record name | 1,trans-3-butadiene | |
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Record name | Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- | |
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Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |
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Record name | 1,4-diphenylbuta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.775 | |
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Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |
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Record name | 1,4-DIPHENYL-1,3-BUTADIENE, (1E,3E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans,trans-1,4-diphenyl-1,3-butadiene?
A1: this compound has the molecular formula C16H14 and a molecular weight of 206.28 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic techniques are valuable for characterizing this compound. These include:
- NMR Spectroscopy (1H and 13C NMR): Provides information about the structure and connectivity of atoms within the molecule. [, , ]
- UV-Visible Absorption Spectroscopy: Useful for studying the electronic transitions of the molecule, particularly those associated with the conjugated π system. [, , ]
- Fluorescence Spectroscopy: Can reveal information about the excited state behavior of the molecule, including its fluorescence quantum yield and lifetime. [, , ]
- Electron Spin Resonance (ESR) Spectroscopy: Employed to study the formation and behavior of radical species, often generated during photochemical reactions. [, ]
Q3: How does the solubility of this compound vary in different solvents?
A3: The solubility of this compound is influenced by the nature of the solvent. It shows good solubility in non-polar solvents like hexane and cyclohexane. Its solubility decreases in polar solvents like alcohols and water. [, ]
Q4: What factors can influence the stability of this compound?
A4: The stability of this compound can be affected by:
- Light: Exposure to UV light can induce photoisomerization and other photochemical reactions, leading to degradation. [, , ]
- Oxygen: In the presence of photosensitizers and light, this compound can undergo photooxidation reactions with singlet oxygen. [, , ]
Q5: Can this compound act as a ligand in metal complexes?
A5: Yes, this compound can coordinate to transition metals like titanium, forming complexes relevant to catalytic applications. []
Q6: What type of reactions can be catalyzed by metal complexes containing this compound as a ligand?
A6: Titanium(II) complexes with this compound have demonstrated catalytic activity in the dimerization of 1,3-butadiene. []
Q7: How has computational chemistry been used to study this compound?
A7: Computational studies have provided insights into:
- Photoisomerization Mechanisms: Ab initio calculations and molecular dynamics simulations have been employed to investigate the pathways and dynamics of photoisomerization reactions. [, , ]
- Conformer Energetics: Computational methods help determine the relative energies of different conformers (e.g., s-cis and s-trans) of the molecule. []
- Interactions with Cyclodextrins: Modeling studies can provide information about the binding modes and energetics of this compound with cyclodextrins. []
Q8: How does the presence of a methyl group affect the photoisomerization of this compound derivatives?
A8: Introducing a single methyl group on either the phenyl ring or the conjugated double bond of this compound has been shown to enhance photoisomerization efficiency, according to ab initio trajectory surface hopping dynamics simulations. []
Q9: What are the primary photochemical reactions of this compound?
A9: This compound undergoes several key photochemical reactions:
- Photoisomerization: It can isomerize to its cis,trans- and cis,cis- isomers upon UV irradiation. [, , ]
- Photooxidation: In the presence of photosensitizers and oxygen, it can undergo reactions with singlet oxygen, leading to the formation of oxidized products. [, , ]
- Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with certain molecules, such as 7-aminocoumarins, upon photoexcitation. []
Q10: How does the solvent environment influence the photophysical properties of this compound?
A10: The solvent polarity and polarizability can significantly affect:
- Fluorescence Quantum Yield: The fluorescence quantum yield is generally higher in non-polar solvents compared to polar solvents. [, ]
- Fluorescence Lifetime: The fluorescence lifetime also tends to be longer in less polar solvents. [, ]
- Emission Spectra: The position and shape of the fluorescence emission spectra can be influenced by solvent polarity. [, ]
Q11: What analytical techniques are commonly used to study this compound and its reactions?
A11: Common techniques include:
- Gas Chromatography (GC): Useful for separating and analyzing the different isomers of diphenylbutadiene and for quantifying reaction products. [, ]
- Mass Spectrometry (MS): Used in conjunction with GC or HPLC for the identification and characterization of diphenylbutadiene and its reaction products. []
Q12: What is known about the environmental fate and degradation of this compound?
A12: Limited information is available on its environmental persistence and degradation pathways. As with many organic compounds, it may undergo photodegradation or biodegradation in the environment. Further research is needed to assess its potential ecological impact. []
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